Cas no 1214-32-0 (2-Amino-7-nitrofluorene)

2-Amino-7-nitrofluorene is a polycyclic aromatic compound featuring both amino and nitro functional groups on a fluorene backbone. This structure imparts unique electronic and chemical properties, making it valuable in organic synthesis and materials science. The nitro group enhances electron-accepting capabilities, while the amino group provides reactivity for further functionalization. It serves as a precursor in the development of dyes, fluorescent probes, and conjugated polymers. The compound's stability and well-defined reactivity profile facilitate controlled modifications, supporting applications in optoelectronic materials and pharmaceutical intermediates. Its crystalline form ensures consistent purity, making it suitable for research and industrial processes requiring precise molecular building blocks.
2-Amino-7-nitrofluorene structure
2-Amino-7-nitrofluorene structure
Product name:2-Amino-7-nitrofluorene
CAS No:1214-32-0
MF:C13H10N2O2
Molecular Weight:226.2307
CID:152959
PubChem ID:14610

2-Amino-7-nitrofluorene 化学的及び物理的性質

名前と識別子

    • 9H-Fluoren-2-amine,7-nitro-
    • 2-AMINO-7-NITROFLUORENE
    • 7-nitro-9H-fluoren-2-amine
    • 2,7-Dinitrofluorene
    • 7-Nitro-2-amino-fluoren
    • 7-nitro-9H-fluoren-2-ylamine
    • 7-Nitrofluoren-2-amine
    • 7-Nitro-fluoren-2-ylamin
    • 7-nitro-fluoren-2-ylamine
    • 9H-Fluoren-2-amine,7-nitro
    • FLUOREN-2-AMINE,7-NITRO
    • Oprea1_318988
    • cid_14610
    • BDBM83233
    • MLS000722925
    • SMR000304920
    • FT-0633492
    • MFCD00156347
    • 7-nitro-9 h-fluoren-2-ylamine
    • NSC 12278
    • NSC12278
    • DTXSID70153259
    • 1214-32-0
    • 9H-Fluoren-2-amine, 7-nitro-
    • BRN 2216605
    • CCRIS 7526
    • AKOS001599978
    • 7-Nitro-9H-fluoren-2-amine #
    • NCGC00245840-01
    • CHEMBL167542
    • J-004496
    • 78Y7L7MM5P
    • CS-0116680
    • A804721
    • FLUOREN-2-AMINE, 7-NITRO-
    • NSC-12278
    • SCHEMBL2374341
    • SR-01000390391
    • HMS2596D08
    • IJMROTSXJSMTPW-UHFFFAOYSA-N
    • SB80561
    • (7-nitro-9H-fluoren-2-yl)amine
    • SR-01000390391-1
    • 7-Nitro-9H-fluoren-2-ylamin
    • 2-Amino-7-nitrofluorene
    • MDL: MFCD00156347
    • インチ: InChI=1S/C13H10N2O2/c14-10-1-3-12-8(6-10)5-9-7-11(15(16)17)2-4-13(9)12/h1-4,6-7H,5,14H2
    • InChIKey: IJMROTSXJSMTPW-UHFFFAOYSA-N
    • SMILES: C1=C(C=C2CC3=CC(=CC=C3C2=C1)[N+](=O)[O-])N

計算された属性

  • 精确分子量: 226.07400
  • 同位素质量: 226.074
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 315
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 71.8A^2

じっけんとくせい

  • Color/Form: No date available
  • 密度みつど: No date available
  • ゆうかいてん: 234-235°C
  • Boiling Point: No date available
  • フラッシュポイント: No date available
  • Refractive Index: 1.726
  • PSA: 71.84000
  • LogP: 3.85260
  • じょうきあつ: No date available

2-Amino-7-nitrofluorene Security Information

2-Amino-7-nitrofluorene 税関データ

  • 税関コード:2921499090
  • 税関データ:

    中国税関番号:

    2921499090

    概要:

    2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%

2-Amino-7-nitrofluorene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
A618405-250mg
2-Amino-7-nitrofluorene
1214-32-0
250mg
$ 144.00 2023-04-19
Ambeed
A258241-5g
7-Nitro-9H-fluoren-2-amine
1214-32-0 97%
5g
$752.0 2024-04-25
Chemenu
CM556044-5g
7-Nitro-9h-fluoren-2-amine
1214-32-0 95%+
5g
$*** 2023-04-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1187320-1g
7-Nitro-9h-fluoren-2-amine
1214-32-0 97%
1g
¥2719.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1187320-5g
7-Nitro-9h-fluoren-2-amine
1214-32-0 97%
5g
¥8158.00 2024-08-09
Chemenu
CM556044-1g
7-Nitro-9h-fluoren-2-amine
1214-32-0 95%+
1g
$*** 2023-04-03
TRC
A618405-5g
2-Amino-7-nitrofluorene
1214-32-0
5g
$ 1935.00 2023-04-19
TRC
A618405-1g
2-Amino-7-nitrofluorene
1214-32-0
1g
$ 540.00 2023-04-19
TRC
A618405-2.5g
2-Amino-7-nitrofluorene
1214-32-0
2.5g
$ 1045.00 2023-04-19

2-Amino-7-nitrofluorene 合成方法

2-Amino-7-nitrofluorene 関連文献

2-Amino-7-nitrofluoreneに関する追加情報

2-Amino-7-Nitrofluorene (CAS No. 1214-32-0): A Comprehensive Overview

2-Amino-7-nitrofluorene is a heterocyclic aromatic compound with a unique structure that combines an amino group (-NH₂) and a nitro group (-NO₂) on a fluorene backbone. This compound, identified by the CAS registry number 1214-32-0, has garnered significant attention in various fields of chemistry, materials science, and pharmacology due to its versatile properties and potential applications. The fluorene moiety, which forms the core of this molecule, consists of two fused benzene rings and a five-membered ring containing one oxygen atom. The substitution of amino and nitro groups at specific positions on the fluorene ring introduces unique electronic and structural characteristics that make 2-amino-7-nitrofluorene a valuable compound for research and development.

The synthesis of 2-amino-7-nitrofluorene typically involves multi-step organic reactions, including nucleophilic substitution, oxidation, and coupling processes. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly production techniques. For instance, the use of transition metal catalysts, such as palladium complexes, has significantly improved the coupling efficiency in the synthesis of heterocyclic compounds like 2-amino-7-nitrofluorene.

One of the most notable applications of 2-amino-7-nitrofluorene lies in its use as a precursor for advanced materials. The compound's ability to form self-assembled monolayers (SAMs) has been exploited in the development of high-performance organic semiconductors. These materials exhibit excellent charge transport properties, making them ideal for applications in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and photovoltaic devices. Recent studies have demonstrated that incorporating 2-amino-7-nitrofluorene into polymer blends can enhance the stability and efficiency of these devices under ambient conditions.

In the field of pharmacology, 2-amino-7-nitrofluorene has shown promise as a potential drug candidate due to its bioactivity against certain diseases. The amino group in the molecule facilitates hydrogen bonding interactions with biological targets, while the nitro group contributes to redox activity. These properties make 2-amino-7-nitrofluorene a valuable scaffold for designing anti-inflammatory agents and antioxidants. For example, researchers have reported that derivatives of this compound exhibit potent inhibitory effects on enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

The electronic properties of 2-amino-7-nitrofluorene also make it an attractive candidate for use in optoelectronic devices. The molecule's absorption spectrum spans a wide range of wavelengths, enabling it to absorb light efficiently across the visible spectrum. This characteristic has been leveraged in the development of fluorescent sensors for detecting environmental pollutants and biomolecules. Recent studies have highlighted the potential of 2-amino-7-nitrofluorene as a sensing material for heavy metal ions, such as mercury (Hg²⁺) and lead (Pb²⁺), due to its high sensitivity and selectivity.

Moreover, 2-amino-7-nitrofluorene has been investigated for its role in energy storage applications. The compound's ability to undergo reversible redox reactions makes it suitable for use in supercapacitors and batteries. Researchers have explored its integration into carbon-based electrodes to enhance energy storage capacity and cycling stability. Experimental results indicate that composites incorporating 2-amino-7-nitrofluorene exhibit superior electrochemical performance compared to conventional materials.

In terms of environmental impact, 2-amino-7-nitrofluorene has been studied for its biodegradability and toxicity profiles. While the compound itself is not classified as hazardous under standard conditions, its derivatives may exhibit varying levels of toxicity depending on their functional groups. Regulatory agencies have established guidelines for handling such compounds to ensure safety during manufacturing and usage.

Looking ahead, ongoing research aims to further unlock the potential of 2-amino-7-nitrofluorene by exploring novel synthetic routes, functionalization strategies, and application domains. Collaborative efforts between chemists, materials scientists, and pharmacologists are expected to drive innovation in this field. As advancements continue to emerge, CAS No. 1214-32-0, or 2-amino-7-nitrofluorene, will likely play an increasingly important role in shaping future technologies across multiple disciplines.

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